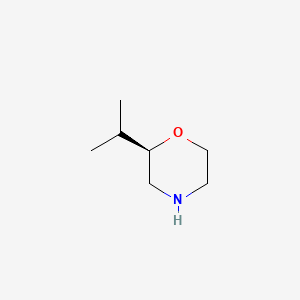

(R)-2-isopropylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-propan-2-ylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBOOEPFXFVICE-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CNCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693879 | |

| Record name | (2R)-2-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792886-64-7 | |

| Record name | (2R)-2-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-2-isopropylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-isopropylmorpholine is a chiral substituted morpholine that holds significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The introduction of a chiral isopropyl group at the 2-position of the morpholine ring imparts specific stereochemical properties that can be crucial for molecular recognition and biological activity. This guide provides a comprehensive overview of the physical properties of this compound, offering both established data for related compounds and expert estimations for the target molecule. Understanding these properties is paramount for its effective handling, formulation, and application in research and development.

Chemical Structure and General Properties

This compound is a heterocyclic compound with the chemical formula C₇H₁₅NO. Its structure consists of a morpholine ring substituted with an isopropyl group at the second carbon atom, with the stereochemistry at this chiral center being the (R)-enantiomer.

| Property | Value (Estimated) |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Appearance | Colorless to pale yellow liquid (Expected) |

| Odor | Amine-like (Expected)[2] |

Note: Specific experimental data for this compound is limited. The values presented are based on the properties of morpholine and the known effects of alkyl substitution.

Boiling Point

Theoretical Estimation:

The parent compound, morpholine, has a boiling point of 128-129 °C.[3] The addition of an isopropyl group, a non-polar alkyl substituent, is expected to increase the molecular weight and van der Waals forces, leading to a higher boiling point. Generally, the boiling points of amines increase with the size of the alkyl group.[4][5]

Estimated Boiling Point: 160-175 °C

Experimental Protocol for Boiling Point Determination:

The boiling point of a liquid can be accurately determined using the following distillation method.

Instrumentation:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

Procedure:

-

Place a small volume of this compound in the distillation flask along with a few boiling chips.

-

Assemble the distillation apparatus.

-

Slowly heat the flask using the heating mantle.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Density

The density of a compound is its mass per unit volume and is an important parameter for solvent and solution preparation.

Theoretical Estimation:

The density of morpholine is approximately 0.996 g/mL at 25 °C.[3] Alkyl substitution can have a small effect on the density of amines. It is anticipated that the density of this compound will be slightly lower than that of morpholine due to the less compact packing of the substituted molecules.

Estimated Density: 0.94 - 0.98 g/mL at 25 °C

Experimental Protocol for Density Measurement:

A pycnometer is used for the precise determination of the density of a liquid.

Instrumentation:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

Procedure:

-

Clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with distilled water and weigh it again.

-

Empty and dry the pycnometer, then fill it with this compound and weigh it.

-

The density can be calculated using the formula: Density = (mass of substance) / (volume of substance)

Solubility

Solubility is a crucial property for drug development, as it affects absorption and bioavailability.

Qualitative Solubility Profile (Predicted):

-

Water: Morpholine itself is miscible with water.[6] The isopropyl group introduces some hydrophobicity, which is expected to decrease the aqueous solubility of this compound compared to the parent compound. However, the presence of the nitrogen and oxygen atoms should still allow for some solubility in water.

-

Organic Solvents: this compound is expected to be soluble in a wide range of organic solvents, including alcohols, ethers, and chlorinated solvents, due to its organic nature.[6]

Experimental Protocol for Solubility Determination:

A simple visual method can be used to determine the qualitative solubility of a compound.

Procedure:

-

Add a small amount of this compound to a test tube.

-

Add a small volume of the solvent to be tested (e.g., water, ethanol, dichloromethane).

-

Agitate the mixture and observe if the compound dissolves completely.

-

If it dissolves, continue adding the compound until saturation is reached to get a semi-quantitative measure of solubility.

pKa

The pKa value is a measure of the acidity of a compound's conjugate acid and is critical for understanding its ionization state at different pH values.

Theoretical Estimation:

The pKa of the conjugate acid of morpholine is approximately 8.33-8.49.[3][7] Alkyl groups are generally electron-donating, which increases the electron density on the nitrogen atom and makes the amine more basic (i.e., the pKa of the conjugate acid increases).[8][9] Therefore, the pKa of this compound is expected to be slightly higher than that of morpholine.

Estimated pKa: 8.5 - 9.0

Experimental Protocol for pKa Determination:

Potentiometric titration is a standard method for determining the pKa of a substance.

Instrumentation:

-

pH meter

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Prepare a solution of this compound of known concentration.

-

Titrate the solution with a standard solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectral Properties

Spectroscopic data is essential for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the isopropyl group protons. The protons on the morpholine ring will likely appear as complex multiplets due to their diastereotopic nature.[10][11] The isopropyl group will show a doublet for the two methyl groups and a multiplet for the methine proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring heteroatoms and the alkyl substituent.[12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C-O stretching vibrations of the morpholine ring, as well as C-H stretching and bending vibrations of the alkyl groups.[13][14][15]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.[16][17][18] The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the morpholine ring and the loss of the isopropyl group.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. While experimental data for this specific compound is limited, estimations based on the well-characterized parent compound, morpholine, and the established principles of physical organic chemistry offer valuable insights for researchers. The described experimental protocols provide a roadmap for the empirical determination of these properties, which is essential for the advancement of research and development involving this promising chiral molecule.

Diagrams

Caption: Workflow for Boiling Point Determination.

Caption: pKa Determination Workflow.

References

- 1. atamankimya.com [atamankimya.com]

- 2. researchgate.net [researchgate.net]

- 3. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. reddit.com [reddit.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 7. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 8. quora.com [quora.com]

- 9. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. acdlabs.com [acdlabs.com]

- 12. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Morpholine(110-91-8) IR Spectrum [m.chemicalbook.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]

- 18. preprints.org [preprints.org]

An In-Depth Technical Guide to (R)-2-isopropylmorpholine: Structure, Stereochemistry, and Synthesis

Abstract

(R)-2-isopropylmorpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. As a substituted morpholine, it combines the advantageous physicochemical properties of the morpholine scaffold—such as improved solubility and metabolic stability—with the stereochemical control offered by a defined chiral center. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, the principles governing its stereochemistry, methods of synthesis and chiral resolution, and its applications as a key building block in the development of pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this versatile chiral intermediate.

Introduction to 2-Isopropylmorpholine

The morpholine ring is a six-membered saturated heterocycle containing both an ether and a secondary amine functional group.[1] This structure is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[2] When a substituent is introduced at the C2 position, a stereocenter is created, giving rise to enantiomers with potentially distinct biological activities.

This compound is the enantiomer with the (R)-configuration at the C2 chiral center. Its structural counterpart is (S)-2-isopropylmorpholine.[3] The presence of the bulky isopropyl group and the defined stereochemistry make it a valuable chiral building block, particularly in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). Understanding its structure and the precise spatial arrangement of its atoms is fundamental to appreciating its role in modern drug discovery.

Chemical Structure and Nomenclature

A clear and unambiguous identification of a chemical entity is crucial for scientific communication and regulatory purposes.

Systematic Naming and Identification

-

IUPAC Name: (2R)-2-propan-2-ylmorpholine

-

Synonyms: this compound

-

Molecular Formula: C₇H₁₅NO

-

Molecular Weight: 129.20 g/mol

-

CAS Number: While a specific CAS number for the (R)-enantiomer is not broadly indexed in major public databases, its enantiomer, (S)-2-Isopropylmorpholine, is registered under CAS 1286768-31-7.[3] The racemic mixture is also cataloged. Researchers should verify the specific CAS number with their supplier.

Structural Representation

The core structure consists of a morpholine ring with an isopropyl group attached to the carbon atom adjacent to the nitrogen.

References

The Strategic Role of (R)-2-Isopropylmorpholine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Chiral Morpholines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the morpholine scaffold has emerged as a privileged structural motif. Its inherent physicochemical properties, including metabolic stability and aqueous solubility, have made it a cornerstone in the design of numerous therapeutic agents.[1] Among the diverse array of morpholine derivatives, chiral 2-substituted morpholines, and specifically (R)-2-isopropylmorpholine, represent a critical class of building blocks for creating stereochemically defined drug candidates. The precise three-dimensional arrangement of atoms in a molecule is paramount to its biological activity, and the (R)-enantiomer of 2-isopropylmorpholine offers a unique stereochemical handle for optimizing drug-target interactions. This guide provides an in-depth exploration of this compound, covering its chemical identity, synthesis, applications in drug development, and key supplier information.

Core Compound Identification

Chemical Name: this compound CAS Number: 792886-64-7 Molecular Formula: C₇H₁₅NO Molecular Weight: 129.20 g/mol

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a building block is fundamental to its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥98% | [3][4] |

| Storage Temperature | Refrigerator | [2] |

| SMILES | C(C)(C)[C@@H]1CNCCO1 | |

| InChI Key | DNBOOEPFXFVICE-ZETCQYMHSA-N | [2] |

Safety Information:

This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) pictograms and hazard statements are associated with this compound:

-

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation mark)[2][4]

-

Hazard Statements: H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage)[2]

-

Precautionary Statements: A comprehensive list of precautionary statements, including P210, P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, and P405, should be consulted from the supplier's Safety Data Sheet (SDS) before handling.[4]

The Art of Synthesis: Crafting Chiral Purity

The enantioselective synthesis of 2-substituted morpholines is a topic of significant interest in organic chemistry. Several strategies have been developed to access these valuable chiral building blocks with high enantiopurity.

Asymmetric Hydrogenation of Dehydromorpholines

A powerful and atom-economical approach for the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors.[5] This method often employs a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand, to achieve high enantioselectivity.[5]

Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine (General Procedure)

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific substrate and catalyst system.

Materials:

-

2-Isopropyl-3,4-dihydro-2H-1,4-oxazine (dehydromorpholine precursor)

-

[Rh(COD)₂]SbF₆ (or other suitable rhodium precursor)

-

Chiral bisphosphine ligand (e.g., (R,R,R)-SKP)

-

Anhydrous, degassed solvent (e.g., Dichloromethane - DCM)

-

Hydrogen gas (high pressure)

-

Inert atmosphere glovebox

-

High-pressure autoclave

Procedure:

-

Catalyst Preparation: In a glovebox, charge a Schlenk flask with the rhodium precursor and the chiral ligand in the appropriate stoichiometric ratio in anhydrous, degassed DCM. Stir the mixture at room temperature to allow for catalyst formation.

-

Reaction Setup: In a separate vial, dissolve the dehydromorpholine substrate in anhydrous, degassed DCM.

-

Hydrogenation: Transfer the substrate solution to the catalyst solution. Place the reaction mixture in a high-pressure autoclave.

-

Reaction Execution: Purge the autoclave with hydrogen gas multiple times before pressurizing to the desired pressure (e.g., 30-50 atm). Stir the reaction at the appropriate temperature for the required duration (typically 12-24 hours).

-

Work-up and Purification: After depressurizing the autoclave, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography to yield the desired this compound.

-

Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the asymmetric synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial chiral building block in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and agrochemical industries.[6] Its incorporation can significantly influence the biological activity and pharmacokinetic properties of a drug candidate. The morpholine ring itself is often utilized to enhance properties such as:

-

Aqueous Solubility: The heteroatoms in the morpholine ring can participate in hydrogen bonding, improving the solubility of the parent molecule.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.

-

Target Binding: The specific stereochemistry of the isopropyl group in the (R)-configuration can provide a key interaction with the target protein, enhancing potency and selectivity.

While specific blockbuster drugs containing the this compound moiety are not publicly disclosed, the broader class of chiral 2-substituted morpholines is prevalent in numerous patented compounds and clinical candidates targeting a wide range of diseases. The strategic use of such chiral building blocks is a testament to the increasing sophistication of modern medicinal chemistry.

Supplier Information

A reliable supply of high-purity starting materials is essential for any research and development program. The following is a non-exhaustive list of suppliers for this compound (CAS 792886-64-7):

North America:

Europe:

-

Suppliers can be identified through platforms like Chemspace and ChemicalBook, which aggregate data from various international vendors.

Asia:

-

Chemtour Biotech (Suzhou) Co., Ltd.

-

3ASenrise[7]

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and enantiomeric excess of the product before use.

Conclusion

This compound stands as a valuable and versatile chiral building block for the modern medicinal chemist. Its unique stereochemical features, combined with the favorable properties of the morpholine scaffold, make it an attractive component in the design of novel therapeutics. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the quest for new and improved medicines. As drug discovery continues to evolve towards greater precision and complexity, the demand for such well-defined chiral synthons is only expected to grow.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 792886-64-7 [sigmaaldrich.com]

- 3. 792886-64-7 | this compound - Capot Chemical [capotchem.com]

- 4. This compound | 792886-64-7 [sigmaaldrich.com]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 792886-64-7 | MFCD14582703 | this compound [aaronchem.com]

- 7. This compound|CAS 792886-64-7|3ASenrise|製品詳細 [tci-chemical-trading.com]

An In-depth Technical Guide to the Synthesis of (R)-2-isopropylmorpholine: A Cornerstone for Modern Drug Discovery

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity. Among its chiral derivatives, (R)-2-isopropylmorpholine stands out as a critical building block, notably as a key intermediate in the synthesis of the antiemetic drug Aprepitant. This guide provides an in-depth exploration of the primary synthetic strategies for obtaining enantiomerically pure this compound, with a focus on the practical application and rationale behind each approach.

The Strategic Importance of this compound in Pharmaceutical Synthesis

The therapeutic efficacy of many chiral drugs is intrinsically linked to their stereochemistry. The precise three-dimensional arrangement of atoms in this compound is crucial for its effective incorporation into complex molecules like Aprepitant, where it contributes to the specific binding interactions with biological targets. Consequently, the development of robust, scalable, and stereoselective synthetic routes to this intermediate is of paramount importance for the pharmaceutical industry.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into three main approaches, each with its own set of advantages and challenges. This guide will delve into the specifics of each, providing both theoretical understanding and practical insights.

| Synthetic Strategy | Starting Materials | Key Advantages | Potential Challenges |

| Chiral Pool Synthesis | (R)-Valine or (R)-Valinol | Readily available, inexpensive chiral source; well-established chemistry. | Multi-step process; potential for racemization if not carefully controlled. |

| Asymmetric Hydrogenation | N-protected-2-isopropyl-dehydromorpholine | Highly efficient; excellent enantioselectivity; atom-economical. | Requires specialized catalysts and equipment; substrate synthesis can be complex. |

| Biocatalysis | Prochiral hydroxy ketones | Environmentally friendly; exceptional stereoselectivity; mild reaction conditions. | Enzyme availability and stability can be limiting; optimization of reaction conditions may be required. |

I. Chiral Pool Synthesis: The Classical and Robust Approach

The most common and well-established method for the synthesis of this compound utilizes the readily available and inexpensive chiral amino acid, (R)-valine, or its corresponding amino alcohol, (R)-valinol. This strategy leverages the inherent chirality of the starting material to construct the desired stereocenter in the final product.

A. From (R)-Valine to (R)-Valinol: The Initial Reduction

The journey begins with the reduction of the carboxylic acid functionality of (R)-valine to a primary alcohol, yielding (R)-valinol.

Caption: Reduction of (R)-Valine to (R)-Valinol.

This reduction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride and iodine.[1][2] The choice of reagent is critical; LiAlH₄ is highly effective but requires stringent anhydrous conditions and careful handling. The NaBH₄/I₂ system offers a milder alternative.

B. Cyclization to the Morpholinone Intermediate

The resulting (R)-valinol is a key precursor that undergoes cyclization to form the morpholine ring. A common and efficient method involves a two-step sequence: N-acylation with chloroacetyl chloride followed by intramolecular Williamson ether synthesis.

-

N-Acylation: (R)-Valinol is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), and cooled in an ice bath. A base, typically triethylamine (TEA) or pyridine, is added to neutralize the HCl generated during the reaction. Chloroacetyl chloride is then added dropwise to the cooled solution. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Intramolecular Cyclization: Once the N-acylation is complete, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is added to the reaction mixture. This deprotonates the hydroxyl group, initiating an intramolecular nucleophilic substitution that displaces the chloride and forms the morpholinone ring.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield (R)-2-isopropylmorpholin-3-one.

Caption: Formation of the morpholinone intermediate.

C. Reduction of the Morpholinone to this compound

The final step in this sequence is the reduction of the amide carbonyl group of the morpholinone intermediate.

-

Reduction: (R)-2-isopropylmorpholin-3-one is dissolved in an anhydrous etheral solvent, such as tetrahydrofuran (THF). A solution of a strong reducing agent, typically lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), is added slowly at a low temperature.

-

Work-up and Purification: The reaction is carefully quenched with water and a base, such as sodium hydroxide, to precipitate the aluminum or boron salts. The resulting slurry is filtered, and the filtrate is dried and concentrated. The final product, this compound, is typically purified by distillation.

This classical approach provides a reliable and scalable route to this compound, making it a workhorse in both academic and industrial settings.

II. Asymmetric Hydrogenation: A Modern and Efficient Catalytic Approach

For a more direct and atom-economical synthesis, asymmetric hydrogenation of a prochiral dehydromorpholine precursor has emerged as a powerful strategy. This method relies on a chiral transition metal catalyst to stereoselectively deliver hydrogen to the double bond, establishing the desired stereocenter with high enantiomeric excess.[3][4]

A. Synthesis of the Dehydromorpholine Substrate

The starting material for this approach is an appropriately N-protected 2-isopropyl-dehydromorpholine. The synthesis of this substrate can be a multi-step process, often starting from more readily available precursors.

B. Rhodium-Catalyzed Asymmetric Hydrogenation

The key transformation is the asymmetric hydrogenation, typically catalyzed by a rhodium complex bearing a chiral bisphosphine ligand.[5][6]

-

Catalyst Preparation: In an inert atmosphere glovebox, the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand are dissolved in a degassed solvent.

-

Hydrogenation: The dehydromorpholine substrate is added to the catalyst solution in a high-pressure reactor. The reactor is then charged with hydrogen gas to the desired pressure. The reaction is stirred at a specific temperature until completion.

-

Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed, and the product is purified by chromatography to separate it from the catalyst.

This method can provide this compound in high yield and with excellent enantioselectivity (often >99% ee), showcasing the power of modern catalytic asymmetric synthesis.[7]

Caption: Asymmetric hydrogenation workflow.

III. Biocatalysis: The Green and Highly Selective Route

Harnessing the power of enzymes, biocatalysis offers an environmentally friendly and highly stereoselective alternative for the synthesis of chiral building blocks.[8][9] For this compound, the key is the enzymatic synthesis of the chiral amino alcohol precursor, (R)-valinol.

A. Transaminase-Mediated Asymmetric Amination

ω-Transaminases are enzymes that can catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high enantioselectivity.[10] To synthesize (R)-valinol, a prochiral hydroxy ketone is used as the substrate.

-

Reaction Setup: A whole-cell biocatalyst expressing a suitable (R)-selective ω-transaminase or the purified enzyme is suspended in a buffer solution. The prochiral hydroxy ketone substrate and an amine donor (e.g., isopropylamine) are added.

-

Bioconversion: The reaction mixture is incubated at a controlled temperature and pH with gentle agitation. The progress of the reaction is monitored by HPLC.

-

Work-up and Purification: Once the reaction is complete, the enzyme (or cells) is removed by centrifugation or filtration. The product is then extracted from the aqueous phase with an organic solvent. After solvent removal, the (R)-valinol can be purified if necessary.

The resulting enantiopure (R)-valinol can then be converted to this compound using the classical cyclization methods described earlier.

Caption: Biocatalytic route to this compound.

Conclusion: Choosing the Optimal Synthetic Pathway

The choice of the most appropriate synthetic route for this compound depends on several factors, including the scale of the synthesis, cost considerations, available equipment, and desired level of enantiopurity.

-

Chiral pool synthesis remains a highly reliable and cost-effective method, particularly for large-scale production, given the low cost of (R)-valine.

-

Asymmetric hydrogenation offers a more elegant and efficient approach for achieving very high enantiopurity, although it requires investment in specialized catalysts and equipment.

-

Biocatalysis represents the future of sustainable chemical manufacturing, providing a green and highly selective method for producing the key chiral intermediate.

As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of innovative and efficient syntheses of key building blocks like this compound will remain a critical area of research and development in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-Isopropylmorpholine | 927802-40-2 [sigmaaldrich.com]

- 9. US20250122180A1 - Derivatives of substituted morpholines and uses thereof - Google Patents [patents.google.com]

- 10. e3s-conferences.org [e3s-conferences.org]

(R)-2-Isopropylmorpholine in Asymmetric Catalysis: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Chiral Morpholines in Organocatalysis

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable pharmacokinetic properties. The introduction of chirality to this heterocyclic system opens up new avenues for the development of sophisticated catalysts for asymmetric synthesis. Among these, (R)-2-isopropylmorpholine emerges as a catalyst of interest, leveraging its inherent stereochemistry to induce enantioselectivity in a variety of organic transformations. This guide delves into the fundamental principles governing the catalytic action of this compound, offering a detailed examination of its proposed mechanism of action, the critical role of its structural features in stereocontrol, and practical insights into its application. While direct literature on the specific catalytic mechanism of this compound is nascent, this guide synthesizes established principles of organocatalysis and data from structurally related systems to provide a robust and scientifically grounded exploration.

PART 1: The Core Catalytic Machinery - Enamine and Iminium Ion Activation

This compound, as a secondary amine, primarily operates through two well-established modes of covalent organocatalysis: enamine catalysis and iminium ion catalysis . The choice of pathway is dictated by the nature of the substrate.

-

Enamine Catalysis: When reacting with α,β-unsaturated aldehydes or ketones, this compound forms a nucleophilic enamine intermediate. This activation mode raises the HOMO of the substrate, facilitating reactions with electrophiles.

-

Iminium Ion Catalysis: In reactions with aldehydes and ketones, the catalyst forms a transient iminium ion. This activation lowers the LUMO of the substrate, rendering it more susceptible to attack by nucleophiles.

A key consideration for morpholine-based catalysts is the inherent electronic properties of the morpholine ring. The presence of the oxygen atom can decrease the nucleophilicity of the corresponding enamine compared to more commonly used pyrrolidine-based catalysts.[1][2] This is attributed to the electron-withdrawing inductive effect of the oxygen and the tendency towards a more pyramidalized nitrogen atom.[1][2] However, as we will explore, the strategic placement of substituents can overcome these limitations and lead to highly effective catalysts.

The Proposed Catalytic Cycle: A Step-by-Step Mechanistic Walkthrough

The following proposed catalytic cycle for an enamine-mediated reaction, such as a Michael addition, illustrates the fundamental steps involved when using this compound as a catalyst.

-

Enamine Formation: The catalytic cycle begins with the rapid and reversible condensation of this compound with an aldehyde or ketone substrate to form a chiral enamine intermediate. This is a critical step where the stereochemical information of the catalyst is imprinted onto the reactive species.

-

Nucleophilic Attack: The generated enamine, being nucleophilic at the α-carbon, attacks an electrophile (e.g., a nitroolefin). The stereochemistry of this step is directed by the chiral environment created by the catalyst.

-

Iminium Ion Formation: Following the carbon-carbon bond formation, a new iminium ion intermediate is generated.

-

Hydrolysis and Catalyst Regeneration: The iminium ion is then hydrolyzed by water present in the reaction medium to release the chiral product and regenerate the this compound catalyst, allowing it to enter a new catalytic cycle.

Below is a visual representation of this proposed catalytic cycle.

Caption: Proposed enamine catalytic cycle for this compound.

PART 2: Achieving Stereocontrol - The Role of the Isopropyl Group

The enantioselectivity of a reaction catalyzed by this compound is dictated by the steric and electronic environment of the transition state. The (R)-configured stereocenter at the 2-position, bearing a bulky isopropyl group, plays a pivotal role in facial discrimination of the incoming electrophile or nucleophile.

A Plausible Stereochemical Model

A plausible transition state model, based on extensive studies of related organocatalysts, suggests that the isopropyl group acts as a steric shield, directing the approach of the reactant from the less hindered face of the enamine or iminium ion.

In the case of enamine catalysis, the enamine intermediate can adopt a conformation where the isopropyl group effectively blocks one face of the molecule. Consequently, the electrophile will preferentially attack from the opposite, more accessible face, leading to the observed enantioselectivity.

The following diagram illustrates this concept of sterically-directed approach.

Caption: Steric shielding by the isopropyl group directs electrophilic attack.

PART 3: Experimental Workflow and Data Interpretation

To assess the catalytic efficacy of this compound, a well-defined experimental protocol is essential. The following section outlines a general procedure for a model reaction, such as the Michael addition of an aldehyde to a nitroolefin, and provides a template for data presentation.

General Experimental Protocol: Asymmetric Michael Addition

-

Catalyst and Reagent Preparation: To a solution of the nitroolefin (1.0 mmol) in an appropriate solvent (e.g., toluene, 2.0 mL) at room temperature is added this compound (0.1 mmol, 10 mol%).

-

Reaction Initiation: The aldehyde (1.2 mmol) is then added, and the reaction mixture is stirred at the desired temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is purified by flash column chromatography on silica gel.

-

Stereochemical Analysis: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Data Presentation: A Framework for Analysis

The results of catalytic experiments are best presented in a tabular format to allow for clear comparison of different reaction parameters.

| Entry | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Propanal | β-Nitrostyrene | Toluene | 25 | 24 | 95 | 92 |

| 2 | Butanal | β-Nitrostyrene | CH2Cl2 | 25 | 24 | 88 | 89 |

| 3 | Propanal | (E)-2-Nitro-1-phenylprop-1-ene | Toluene | 0 | 48 | 90 | 95 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion: A Versatile Catalyst with Untapped Potential

This compound represents a promising yet underexplored chiral organocatalyst. Its mechanism of action, rooted in the fundamental principles of enamine and iminium ion catalysis, is critically influenced by the stereodirecting isopropyl group. While further detailed mechanistic and computational studies are required to fully elucidate its catalytic prowess, the foundational understanding presented in this guide provides a strong basis for its application in the synthesis of complex chiral molecules. For researchers in drug discovery and development, the accessibility and modularity of such morpholine-based catalysts offer an exciting platform for the efficient construction of novel chemical entities.

References

The Ascent of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Chiral Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and target binding, have led to its incorporation into a multitude of approved drugs and clinical candidates. The introduction of chirality into the morpholine core further expands its chemical space, allowing for fine-tuning of pharmacological activity and selectivity. This in-depth technical guide provides a comprehensive overview of the discovery and history of chiral morpholine derivatives, from early resolution-based approaches to the sophisticated catalytic asymmetric syntheses that define the state-of-the-art. We will delve into the causality behind experimental choices in synthetic strategies, provide detailed protocols for key reactions, and explore the structure-activity relationships and signaling pathways modulated by these fascinating molecules.

Introduction: The Morpholine Moiety - A Rising Star in Medicinal Chemistry

The morpholine heterocycle, first named by Ludwig Knorr in the late 19th century who incorrectly believed it to be part of the structure of morphine, is an organic compound featuring both amine and ether functional groups.[1] This combination imparts a unique set of properties that are highly advantageous for drug design. The nitrogen atom provides a basic handle for salt formation, improving solubility and formulation options, while the ether oxygen can act as a hydrogen bond acceptor, contributing to target binding.[2] Furthermore, the morpholine ring is generally metabolically stable and can improve the pharmacokinetic profile of a drug candidate.[2]

The significance of the morpholine scaffold is underscored by its presence in a diverse array of therapeutic agents, including the antibiotic linezolid, the anticancer drug gefitinib, and several agricultural fungicides.[1] The realization that stereochemistry plays a crucial role in biological activity has driven the development of methods to synthesize enantiomerically pure morpholine derivatives. The precise three-dimensional arrangement of substituents on the chiral morpholine core can dramatically influence its interaction with biological targets, leading to improved potency and reduced off-target effects.

Historical Perspective: From Racemic Mixtures to Chiral Control

The early history of chiral morpholine derivatives is intertwined with the broader history of stereochemistry and asymmetric synthesis. While a definitive first synthesis of an optically active morpholine is not clearly documented in readily available historical records, the progression of synthetic chemistry allows us to infer the likely developmental trajectory.

The Era of Resolution

Following Louis Pasteur's groundbreaking separation of tartaric acid enantiomers in 1848, the primary method for obtaining chiral compounds for over a century was the resolution of racemic mixtures.[3][4] It is highly probable that the first enantiomerically pure morpholine derivatives were obtained through such classical resolution techniques. This involves reacting the racemic morpholine, which is basic due to the nitrogen atom, with a chiral acid to form diastereomeric salts. These salts, having different physical properties, could then be separated by fractional crystallization. Subsequent removal of the chiral resolving agent would yield the individual enantiomers of the morpholine derivative.

Conceptual Workflow: Classical Resolution of a Racemic Morpholine

Caption: Classical resolution of a racemic morpholine derivative.

The Dawn of Asymmetric Synthesis

The development of catalytic asymmetric synthesis in the latter half of the 20th century revolutionized the preparation of chiral molecules. Instead of separating enantiomers from a racemic mixture, these methods aim to create the desired enantiomer selectively from a prochiral starting material. The application of these powerful techniques to the synthesis of N-heterocycles, including morpholines, marked a significant leap forward.[5]

Early approaches to chiral morpholines often utilized the "chiral pool," employing readily available, enantiomerically pure natural products like amino acids or carbohydrates as starting materials.[6] While effective, this strategy is limited by the availability and structural diversity of the starting materials. The true paradigm shift came with the advent of transition metal catalysis and organocatalysis, which offered more general and flexible routes to chiral morpholine derivatives.

Modern Asymmetric Synthetic Strategies

The contemporary synthesis of chiral morpholine derivatives is dominated by powerful catalytic asymmetric methodologies that provide high levels of enantioselectivity and stereocontrol. These approaches can be broadly categorized into transition metal-catalyzed reactions and organocatalytic transformations.

Transition Metal-Catalyzed Syntheses

A highly efficient and atom-economical method for preparing 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors.[7][8] This reaction typically employs rhodium or ruthenium catalysts complexed with chiral phosphine ligands. The choice of ligand is critical for achieving high enantioselectivity, as it creates a chiral environment around the metal center that directs the hydrogenation to one face of the double bond.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a Dehydromorpholine [6]

-

Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and a suitable chiral bisphosphine ligand (e.g., (R)-SKP, 1.6 mg, 0.00275 mmol) in anhydrous dichloromethane (DCM, 1.0 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Substrate Preparation: In a separate vial, dissolve the dehydromorpholine substrate (0.25 mmol) in anhydrous DCM (1.0 mL).

-

Hydrogenation: Transfer the substrate solution to the catalyst solution. Place the resulting mixture in a stainless-steel autoclave. Purge the autoclave with hydrogen gas three times, then pressurize to 50 atm of hydrogen.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Work-up and Purification: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired chiral morpholine.

| Substrate | Ligand | Pressure (atm) | Time (h) | Yield (%) | ee (%) | Reference |

| N-Cbz-2-phenyl-5,6-dihydromorpholine | (R)-SKP | 50 | 24 | >99 | 92 | [6] |

| N-Cbz-2-(4-fluorophenyl)-5,6-dihydromorpholine | (R)-SKP | 50 | 24 | >99 | 92 | [7] |

| N-Cbz-2-(4-methoxyphenyl)-5,6-dihydromorpholine | (R)-SKP | 50 | 24 | >99 | 94 | [7] |

Causality Behind Experimental Choices:

-

Catalyst System: Rhodium complexes are highly effective for the hydrogenation of enamides. The choice of a chiral bisphosphine ligand like SKP, which has a large bite angle, creates a rigid and well-defined chiral pocket around the metal center, leading to high enantioselectivity.[7]

-

Solvent: Anhydrous DCM is used to prevent catalyst deactivation and side reactions.

-

Pressure: High hydrogen pressure increases the rate of reaction by ensuring a high concentration of hydrogen available for the catalytic cycle.

-

Glovebox and Inert Atmosphere: The catalyst is air-sensitive, so its preparation and handling must be performed under an inert atmosphere to prevent oxidation.

Logical Relationship: Asymmetric Hydrogenation of a Dehydromorpholine

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and reaction of optically active morpholinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Morpholine synthesis [organic-chemistry.org]

spectroscopic data for (R)-2-isopropylmorpholine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of (R)-2-Isopropylmorpholine

A Note on Data Availability

Introduction: The Significance of this compound

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. Chiral substitution on the morpholine ring, as seen in this compound, introduces a stereocenter that is critical for achieving specific and potent interactions with biological targets. The isopropyl group at the C-2 position, adjacent to the ring oxygen, imparts specific steric and electronic properties that can be crucial for molecular recognition. Accurate and unambiguous structural confirmation through spectroscopic methods is the bedrock of any research and development program involving such chiral synthons.

This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It includes not only the predicted spectral features but also the underlying principles and standard operating procedures for data acquisition, ensuring a self-validating approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework can be established.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information on the number of different proton environments and their connectivity. For this compound, the chair conformation of the morpholine ring leads to distinct axial and equatorial proton signals, though rapid ring-flipping at room temperature may lead to averaged, broadened signals in some cases.[1][2]

Diagram 1: Molecular Structure and Proton Numbering

Caption: Structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| H-N4 | 1.5 - 2.5 | br s | - | 1H | The N-H proton signal is often broad and its position is concentration-dependent. |

| H-6 (ax, eq) | 3.85 - 4.00 | m | - | 2H | Protons on carbon adjacent to oxygen (C6) are deshielded and appear downfield.[3] |

| H-2 | 3.60 - 3.75 | m | ~3-8 | 1H | Methine proton on the substituted carbon (C2), deshielded by oxygen. |

| H-5 (ax, eq) | 2.80 - 3.00 | m | - | 2H | Protons on carbon adjacent to nitrogen (C5) are less deshielded than those next to oxygen.[1] |

| H-3 (ax, eq) | 2.60 - 2.80 | m | - | 2H | Protons on carbon adjacent to nitrogen (C3). |

| H-7 | 1.80 - 1.95 | m | ~6.8 | 1H | Methine proton of the isopropyl group. |

| H-8, H-9 | 0.90 - 1.05 | d | ~6.8 | 6H | Diastereotopic methyl protons of the isopropyl group, appearing as a doublet due to coupling with H-7. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count of the non-equivalent carbons in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C-2 | 75.0 - 78.0 | Carbon adjacent to oxygen and bearing the isopropyl substituent; highly deshielded. |

| C-6 | 67.0 - 69.0 | Carbon adjacent to oxygen, characteristic shift for morpholines.[3][4] |

| C-3 | 48.0 - 51.0 | Carbon adjacent to nitrogen. |

| C-5 | 45.0 - 47.0 | Carbon adjacent to nitrogen, typical for morpholine ring systems.[1] |

| C-7 | 31.0 - 34.0 | Methine carbon of the isopropyl group. |

| C-8, C-9 | 18.0 - 20.0 | Diastereotopic methyl carbons of the isopropyl group. |

Experimental Protocol for NMR Data Acquisition

Rationale: Deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing properties for many organic molecules and its single deuterium signal for field-frequency locking. A high-field spectrometer (e.g., 500 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving complex multiplets in the morpholine ring.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrumentation:

-

Spectrometer: 500 MHz NMR Spectrometer.

-

Probe: Standard 5 mm broadband probe.

-

Temperature: 298 K (25 °C).

-

-

¹H NMR Acquisition:

-

Lock onto the deuterium signal of CDCl₃.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle with a 1-second relaxation delay is a good starting point.

-

Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

A sufficient number of scans (e.g., 1024) should be averaged to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of key functional groups.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorptions for its amine, ether, and alkane functionalities.[6]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 3350 | Medium, Sharp | N-H Stretch | Secondary Amine |

| 2960 - 2850 | Strong | C-H Stretch | Aliphatic (Isopropyl & Ring CH/CH₂) |

| 1470 - 1450 | Medium | C-H Bend | CH₂ Scissoring / CH₃ Asymmetric Bend |

| 1385 & 1370 | Medium | C-H Bend | Isopropyl gem-dimethyl "doublet" |

| 1250 - 1050 | Strong | C-O Stretch | Ether (C-O-C) |

| 1150 - 1050 | Medium-Strong | C-N Stretch | Aliphatic Amine |

Experimental Protocol for IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is suitable for liquids like 2-isopropylmorpholine.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and gain insights into the molecular structure through fragmentation analysis.

Predicted Mass Spectral Data

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the primary species observed will be the protonated molecule [M+H]⁺. The molecular formula of this compound is C₇H₁₅NO, with a monoisotopic mass of 129.1154 Da.

-

Expected [M+H]⁺: m/z 130.1232

Electron Ionization (EI) is a harder technique that induces more fragmentation. The molecular ion (M⁺˙ at m/z 129) may be observed, along with characteristic fragment ions.

Diagram 2: Proposed EI Mass Spectrometry Fragmentation

References

A Technical Guide to the Solubility of (R)-2-Isopropylmorpholine in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (R)-2-isopropylmorpholine, a chiral morpholine derivative of increasing interest in pharmaceutical development.[1] Given the limited publicly available solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, predictive analysis based on molecular structure, and a robust, field-proven experimental protocol for determining thermodynamic solubility.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from discovery to market.[2][3] It dictates formulation strategies, bioavailability, and ultimately, therapeutic efficacy.[2] this compound, as a derivative of the versatile morpholine scaffold, is a building block in medicinal chemistry, valued for conferring favorable metabolic and pharmacokinetic properties to active pharmaceutical ingredients (APIs).[1] Understanding its behavior in various organic solvents is paramount for synthesis, purification, crystallization, and formulation processes.

This guide will deconstruct the solubility of this compound by examining its molecular structure and applying the fundamental principle of "like dissolves like".[4][5][6]

Molecular Structure and Predictive Solubility Analysis

The solubility of a compound is governed by its intermolecular interactions with the solvent.[5][7] The structure of this compound features several key functional groups that dictate its behavior:

-

Morpholine Ring: This core contains both a polar ether linkage (-O-) and a secondary amine (-NH-). The nitrogen atom acts as a hydrogen bond acceptor and a weak base, while the ether oxygen is also a hydrogen bond acceptor.[8] This imparts a degree of polarity and miscibility with polar solvents.[9]

-

Isopropyl Group: This is a nonpolar, bulky alkyl substituent. It increases the molecule's lipophilicity and steric hindrance, which favors solubility in nonpolar organic solvents.

-

Chirality (R-enantiomer): While chirality does not fundamentally alter the polarity, it can influence crystal lattice energy, which in turn can affect the thermodynamics of dissolution.

Based on these features, we can predict its general solubility behavior according to the "like dissolves like" principle, which states that substances with similar polarities and intermolecular forces tend to be soluble in one another.[4][5][10]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Key Intermolecular Forces | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | Moderate to High | The amine and ether groups can hydrogen bond with the solvent. However, the nonpolar isopropyl group may limit miscibility, especially in water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Dipole-Dipole | High | These solvents can accept hydrogen bonds from the morpholine N-H and have strong dipole moments that interact favorably with the polar regions of the molecule. |

| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | London Dispersion Forces | Moderate to High | The nonpolar isopropyl group and hydrocarbon backbone will interact favorably with nonpolar solvents. The polar morpholine ring may reduce solubility in highly nonpolar solvents like hexane compared to toluene or DCM. |

Experimental Determination of Thermodynamic Solubility

Since predictive analysis provides only an estimate, rigorous experimental determination is essential. The "gold standard" for determining the true solubility of a compound is the isothermal equilibrium (shake-flask) method .[11][12] This technique measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound.[13][14]

The following protocol provides a self-validating system for accurate and reproducible solubility measurement.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. fiveable.me [fiveable.me]

- 8. Morpholine - Wikipedia [en.wikipedia.org]

- 9. atamankimya.com [atamankimya.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sciforum.net [sciforum.net]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

Navigating the Unseen: A Technical Guide to the Safe Handling of Isopropylmorpholine Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Department]

Preamble: A Commitment to Proactive Safety

In the landscape of innovative research and drug development, morpholine and its derivatives are indispensable building blocks, integral to the synthesis of a wide array of therapeutic agents. Among these, isopropylmorpholine compounds are emerging as molecules of significant interest. However, with scientific advancement comes the profound responsibility of ensuring the safety of the researchers and scientists who pioneer these discoveries. This guide serves as a comprehensive technical resource on the safety and handling precautions for isopropylmorpholine compounds.

Given the limited availability of specific toxicological data for all isopropylmorpholine isomers, this document adopts a conservative and proactive safety-first principle. The recommendations herein are grounded in the established hazard profiles of the broader morpholine family of compounds, ensuring a robust framework for risk mitigation. Every protocol and precautionary measure is designed not merely as a set of instructions, but as a self-validating system of safety, rooted in the causality of chemical reactivity and biological interaction.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with isopropylmorpholine compounds is the cornerstone of safe laboratory practice. While specific data for every isopropylmorpholine derivative may be limited, the known characteristics of closely related compounds, such as 4-isopropylmorpholine and other N-alkylated morpholines, provide a strong basis for a comprehensive risk assessment.

Physicochemical Properties and Associated Hazards

Isopropylmorpholine compounds are typically colorless liquids with an amine-like odor.[1][2] Their physicochemical properties are crucial in determining their potential hazards.

| Property | Value (for 4-Isopropylmorpholine) | Implication for Safety |

| Molecular Formula | C7H15NO | - |

| Molecular Weight | 129.20 g/mol [3] | Influences vapor density and diffusion. |

| Boiling Point | 156.3°C at 760 mmHg[1] | Indicates volatility and potential for inhalation exposure. |

| Density | 0.918 g/cm³[1] | Slightly less dense than water. |

| Flash Point | Data not readily available | Assumed to be flammable. Morpholine and N-ethylmorpholine are flammable liquids.[2][4] |

| Solubility | Data not readily available | The morpholine moiety generally imparts some water solubility. |

Causality Behind the Hazard: The presence of the morpholine ring and the alkyl (isopropyl) group influences the compound's volatility and flammability. The lone pair of electrons on the nitrogen atom imparts basicity and is the root of its corrosive nature.

Toxicological Profile: A Conservative Approach

Due to the scarcity of specific toxicological data for isopropylmorpholine, a cautious approach is mandated. The hazards are inferred from data on morpholine and its other derivatives.

-

Corrosivity: Morpholine and its derivatives are known to be corrosive.[2][5] Direct contact can cause severe skin burns and eye damage.[5][6] The basic nature of the amine group can lead to the saponification of fats and the denaturation of proteins, resulting in tissue damage.

-

Inhalation Toxicity: Inhalation of vapors or mists can cause irritation to the respiratory tract.[6] Higher concentrations may lead to more severe respiratory issues.

-

Dermal Toxicity: These compounds can be harmful if absorbed through the skin.[5]

-

Oral Toxicity: Ingestion is harmful and can cause burns to the digestive tract.[6]

-

Carcinogenicity and Mutagenicity: While morpholine itself is not generally classified as a carcinogen, it can react with nitrites to form N-nitrosomorpholine, a known carcinogen.[7] This potential for in-vivo or environmental nitrosation necessitates stringent handling to prevent exposure.

| Hazard Class | GHS Classification (Inferred) | Signal Word | Hazard Statement |

| Flammable Liquid | Category 3 | Warning | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | Warning | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Category 4 | Warning | H332: Harmful if inhaled |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure to isopropylmorpholine compounds.

The Hierarchy of Controls

The most effective way to manage risk is to eliminate or reduce the hazard at its source.

Caption: Hierarchy of controls for risk mitigation.

Mandatory Engineering Controls

-

Chemical Fume Hood: All work with isopropylmorpholine compounds must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors.[4][5]

-

Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of flammable or toxic vapors.[4]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

| Protection Type | Equipment/Measure | Specification and Rationale |

| Eye and Face Protection | Safety Goggles and Face Shield | Wear tightly fitting chemical splash goggles.[8] A face shield worn over goggles is required when there is a significant risk of splashing.[9][10] |

| Skin Protection | Chemical-Resistant Gloves | Use nitrile or neoprene gloves.[11] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to change them frequently, especially after direct contact. |

| Lab Coat | A chemical-resistant, long-sleeved lab coat is mandatory to protect against skin contact.[11] | |

| Respiratory Protection | Respirator (if necessary) | If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[4] Proper fit-testing and training are essential for respirator use. |

| Foot Protection | Closed-toe Shoes | Always wear closed-toe shoes in the laboratory.[9] |

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for preventing accidents and ensuring a safe research environment.

Prudent Handling Practices

-

Avoid Inhalation, Ingestion, and Skin Contact: Never work with isopropylmorpholine compounds on an open bench.[5][6]

-

Grounding and Bonding: For transfers of larger quantities, use proper grounding and bonding procedures to prevent static discharge, which could ignite flammable vapors.[4]

-

Use of Non-Sparking Tools: When working with significant quantities, use tools made of non-sparking materials.[4]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[6] Do not eat, drink, or smoke in areas where these chemicals are handled or stored.[12]

Storage Requirements

-

Container: Store in a tightly closed, properly labeled container.[6]

-

Location: Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6]

-

Incompatible Materials: Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]

Section 4: Emergency Procedures

Preparedness is key to effectively managing emergencies. All personnel working with isopropylmorpholine compounds must be familiar with these procedures.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][6] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Spill Response

A tiered response is necessary depending on the size and nature of the spill.

Caption: Decision workflow for spill response.

Minor Spill (inside a fume hood):

-

Ensure you are wearing appropriate PPE.

-

Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[6]

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable cleaning agent.

Major Spill (outside a fume hood or a large volume):

-

Evacuate the immediate area and alert others.

-

If the substance is flammable, eliminate all sources of ignition.

-

Close the laboratory doors to contain the vapors.

-

Contact your institution's Environmental Health and Safety (EHS) office or emergency services immediately.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]

-

Hazards: Flammable vapors may be present. Containers may rupture when heated. Combustion may produce toxic oxides of nitrogen and carbon.[6]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]

Section 5: Waste Disposal

Proper disposal of isopropylmorpholine waste is a legal and ethical responsibility to protect both human health and the environment.

-

Waste Segregation: Collect all isopropylmorpholine waste, including contaminated materials from spills, in a dedicated, properly labeled, and sealed container.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "Isopropylmorpholine".

-

Disposal: All chemical waste must be disposed of through your institution's hazardous waste management program. Do not pour isopropylmorpholine compounds down the drain.

References

- 1. nj.gov [nj.gov]

- 2. Morpholine, 4-(1-methylethyl)- | C7H15NO | CID 73998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemicalds.com [chemicalds.com]

- 6. Morpholine (HSG 92, 1995) [inchem.org]

- 7. fishersci.com [fishersci.com]

- 8. epa.gov [epa.gov]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. pppmag.com [pppmag.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

The Ascendancy of (R)-2-isopropylmorpholine in Modern Synthesis: A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of contemporary drug discovery and asymmetric synthesis, the strategic selection of chiral building blocks is a critical determinant of success. Among the pantheon of privileged heterocyclic scaffolds, chiral morpholines have emerged as indispensable components in a multitude of biologically active molecules. This in-depth technical guide focuses on (R)-2-isopropylmorpholine, a versatile and highly valuable chiral synthon. We will explore its synthesis, delve into its applications as a chiral auxiliary and a key architectural element in complex molecules, and provide detailed experimental protocols to empower researchers in harnessing its full potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical and physicochemical properties of this compound in their synthetic endeavors.

Introduction: The Strategic Imperative of Chiral Morpholines

The morpholine moiety is a ubiquitous pharmacophore in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as enhanced aqueous solubility, metabolic stability, and improved oral bioavailability.[1][2] The introduction of a stereocenter within the morpholine ring, particularly at the 2-position, opens up a three-dimensional chemical space that is crucial for specific and potent interactions with biological targets.[3][4] this compound, with its defined stereochemistry and sterically demanding isopropyl group, offers a unique combination of features that can be exploited for precise molecular recognition.

This guide will provide a comprehensive overview of the synthesis and application of this important chiral building block, moving beyond a mere recitation of facts to offer insights into the rationale behind its use and the practical considerations for its implementation in the laboratory.

Synthesis of this compound: A Practical Approach

The most direct and practical approach to the enantioselective synthesis of this compound is from the readily available chiral precursor, (R)-alaninol. This method relies on a two-step sequence involving an N-alkylation followed by an intramolecular cyclization.

Synthetic Strategy: From Chiral Amino Alcohol to Morpholine

The overarching strategy involves the N-alkylation of (R)-alaninol with a suitable two-carbon electrophile, followed by a base-mediated intramolecular cyclization to furnish the desired morpholine ring system. This approach is advantageous due to the commercial availability of enantiopure (R)-alaninol and the generally high-yielding nature of the reactions.

Diagram 1: Proposed Synthetic Pathway to this compound

Caption: A proposed two-step synthesis of this compound from (R)-alaninol.